molecular formula C14H21NO2 B12933605 (4-Benzyl-6,6-dimethylmorpholin-3-yl)methanol

(4-Benzyl-6,6-dimethylmorpholin-3-yl)methanol

Katalognummer: B12933605
Molekulargewicht: 235.32 g/mol
InChI-Schlüssel: NFQMBJVXILGWFU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Benzyl-6,6-dimethylmorpholin-3-yl)methanol is a chemical compound with the molecular formula C14H21NO2 and a molecular weight of 235.32 g/mol . It is characterized by a morpholine ring substituted with a benzyl group and two methyl groups, making it a unique structure in the realm of organic chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzyl-6,6-dimethylmorpholin-3-yl)methanol typically involves the reaction of 4-benzyl-6,6-dimethylmorpholine with formaldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as an acid or base to facilitate the formation of the methanol group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the compound meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

(4-Benzyl-6,6-dimethylmorpholin-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate substitution reactions.

Major Products Formed

    Oxidation: Benzyl aldehyde or benzyl carboxylic acid.

    Reduction: Various reduced morpholine derivatives.

    Substitution: Substituted benzyl morpholine derivatives.

Wissenschaftliche Forschungsanwendungen

(4-Benzyl-6,6-dimethylmorpholin-3-yl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which (4-Benzyl-6,6-dimethylmorpholin-3-yl)methanol exerts its effects depends on its interaction with specific molecular targets. It may interact with enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary based on the context of its use, such as in medicinal chemistry or biological research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Benzylmorpholine: Lacks the dimethyl substitution on the morpholine ring.

    6,6-Dimethylmorpholine: Lacks the benzyl group.

    3-Morpholinemethanol: Lacks both the benzyl and dimethyl substitutions.

Uniqueness

(4-Benzyl-6,6-dimethylmorpholin-3-yl)methanol is unique due to the combination of its benzyl and dimethyl substitutions on the morpholine ring. This unique structure can impart distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C14H21NO2

Molekulargewicht

235.32 g/mol

IUPAC-Name

(4-benzyl-6,6-dimethylmorpholin-3-yl)methanol

InChI

InChI=1S/C14H21NO2/c1-14(2)11-15(13(9-16)10-17-14)8-12-6-4-3-5-7-12/h3-7,13,16H,8-11H2,1-2H3

InChI-Schlüssel

NFQMBJVXILGWFU-UHFFFAOYSA-N

Kanonische SMILES

CC1(CN(C(CO1)CO)CC2=CC=CC=C2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.